molecular formula C24H24N4 B6422131 N-benzyl-2-methyl-3-phenyl-5H,6H,7H,8H-pyrazolo[3,2-b]quinazolin-9-amine CAS No. 899407-87-5

N-benzyl-2-methyl-3-phenyl-5H,6H,7H,8H-pyrazolo[3,2-b]quinazolin-9-amine

Cat. No. B6422131
CAS RN: 899407-87-5
M. Wt: 368.5 g/mol
InChI Key: RQCOBJRKOVIBRN-UHFFFAOYSA-N
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Description

Pyrazoloquinazolines, like the one you’re asking about, are a type of heterocyclic compound. These compounds often have interesting biological activities, which makes them a topic of interest in medicinal chemistry .


Molecular Structure Analysis

The molecular structure of these compounds typically includes a pyrazole ring fused with a quinazoline ring. The exact structure would depend on the positions and types of the substituents .


Chemical Reactions Analysis

Again, while specific reactions involving “N-benzyl-2-methyl-3-phenyl-5H,6H,7H,8H-pyrazolo[3,2-b]quinazolin-9-amine” are not available, similar compounds often undergo reactions at the reactive sites on the pyrazole and quinazoline rings .


Physical And Chemical Properties Analysis

The physical and chemical properties of “N-benzyl-2-methyl-3-phenyl-5H,6H,7H,8H-pyrazolo[3,2-b]quinazolin-9-amine” would depend on its exact structure. Factors like polarity, solubility, and stability would be influenced by the types and positions of the substituents .

Future Directions

The future research directions for these types of compounds could include further exploration of their biological activities, development of more efficient synthesis methods, and investigation of their potential uses in medicinal chemistry .

properties

IUPAC Name

N-benzyl-2-methyl-3-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N4/c1-17-22(19-12-6-3-7-13-19)24-26-21-15-9-8-14-20(21)23(28(24)27-17)25-16-18-10-4-2-5-11-18/h2-7,10-13,25H,8-9,14-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQCOBJRKOVIBRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=C1C3=CC=CC=C3)N=C4CCCCC4=C2NCC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-benzyl-2-methyl-3-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-amine

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